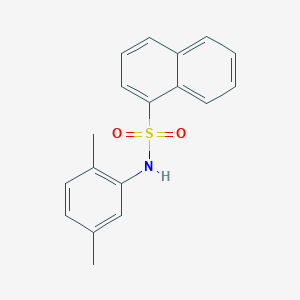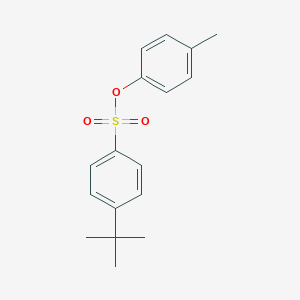
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as MTS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents. MTS has been found to exhibit various biochemical and physiological effects, making it a valuable tool in research.
Wirkmechanismus
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide modifies cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide reacts with the thiol group of cysteine residues, forming a covalent bond. This modification can lead to changes in protein structure and function, allowing researchers to study the role of cysteine residues in various biological processes.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of ion channels, enzymes, and receptors. N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its selectivity for cysteine residues in proteins. This allows researchers to selectively modify cysteine residues and study their role in protein function. N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective tool for research.
However, one limitation of using N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide is its reactivity with other nucleophiles such as histidine and lysine residues in proteins. This can lead to non-specific modifications and interfere with the interpretation of results. Additionally, the modification of cysteine residues can have complex effects on protein structure and function, making it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the development of N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide derivatives with improved selectivity and reactivity towards cysteine residues. Another area of research is the use of N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide to study the redox state of proteins in vivo. Additionally, N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide could be used to study the role of cysteine residues in disease states such as cancer and neurodegenerative diseases.
Synthesemethoden
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 4-methoxyaniline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has been extensively used in scientific research as a chemical probe to study the function of cysteine residues in proteins. It is a thiol-reactive compound that can selectively modify cysteine residues in proteins, allowing researchers to study the role of cysteine residues in protein structure and function. N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide has also been used to study the redox state of proteins, as it can react with both reduced and oxidized cysteine residues.
Eigenschaften
Molekularformel |
C16H19NO3S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-11-9-13(3)16(10-12(11)2)21(18,19)17-14-5-7-15(20-4)8-6-14/h5-10,17H,1-4H3 |
InChI-Schlüssel |
VNESMLKYDXEDTG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![Ethyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281180.png)
![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)
![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)


![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)

![N-[1,1'-biphenyl]-4-yl-2,5-dimethylbenzenesulfonamide](/img/structure/B281205.png)
